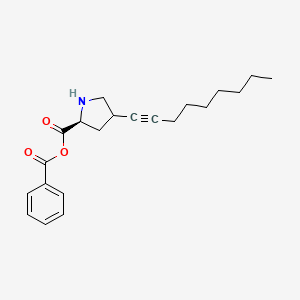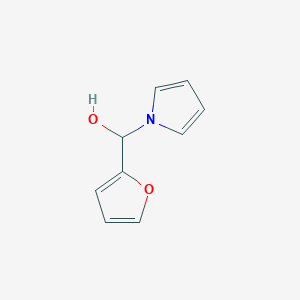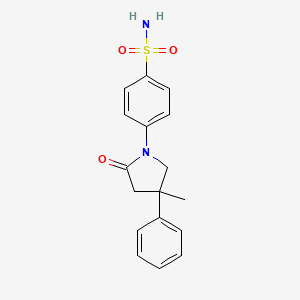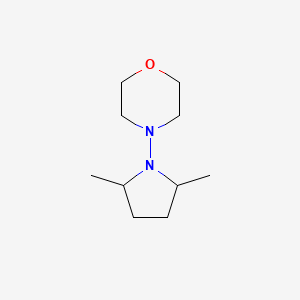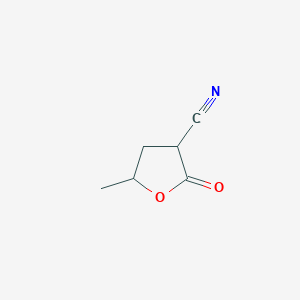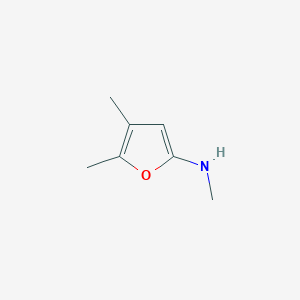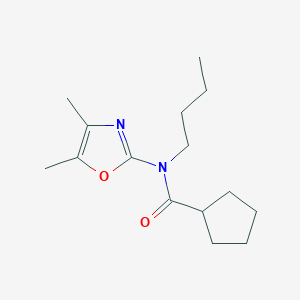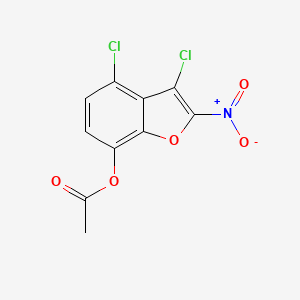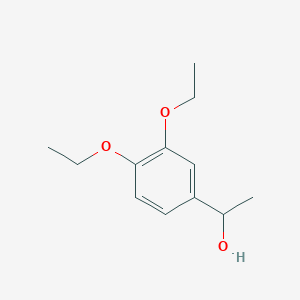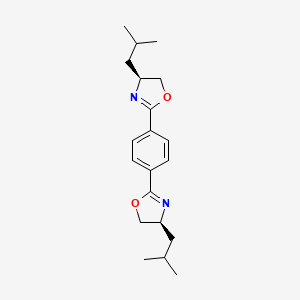
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound characterized by the presence of two oxazoline rings attached to a benzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isobutyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Saturated oxazoline derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which 1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms in the oxazoline rings. This coordination can influence various molecular pathways, depending on the specific metal ion and the context of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isobutyl groups, which may affect its reactivity and applications.
1,4-Bis(4-methylstyryl)benzene: Contains styryl groups instead of oxazoline rings, leading to different chemical properties and applications.
1,4-Bis(phenylethynyl)benzene: Features ethynyl groups, resulting in distinct electronic properties.
Uniqueness
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of isobutyl-substituted oxazoline rings, which can enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly valuable in applications requiring specific coordination chemistry and material properties.
Propiedades
Fórmula molecular |
C20H28N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(4S)-4-(2-methylpropyl)-2-[4-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-17-11-23-19(21-17)15-5-7-16(8-6-15)20-22-18(12-24-20)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m0/s1 |
Clave InChI |
TVJUAJOOEGNOII-ROUUACIJSA-N |
SMILES isomérico |
CC(C)C[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)CC(C)C |
SMILES canónico |
CC(C)CC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


